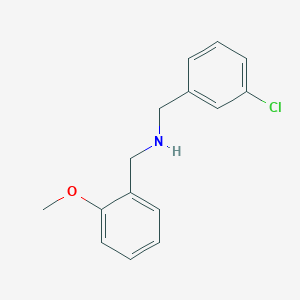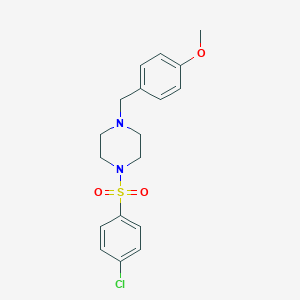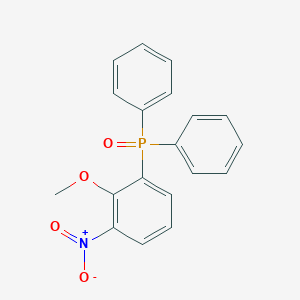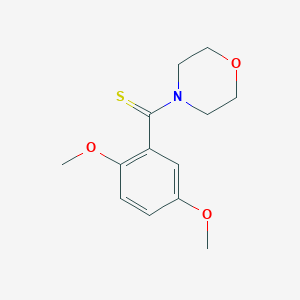
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine, also known as 3C-BZ, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the 2C-X series of compounds, which are known for their psychoactive properties. 3C-BZ has been studied extensively for its potential as a research tool in the fields of neuroscience, pharmacology, and biochemistry. In
作用机制
The exact mechanism of action of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This may lead to the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine are not well characterized. However, studies have shown that it may have effects on neurotransmitter systems such as serotonin, dopamine, and norepinephrine. Additionally, it has been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
实验室实验的优点和局限性
One advantage of using N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine in lab experiments is its high potency, which allows for the use of smaller amounts of the compound. Additionally, it has a relatively long half-life, which may allow for longer-term studies. However, one limitation of using N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is its potential for toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine. One area of research is the development of more selective and potent compounds that target specific serotonin receptor subtypes. Additionally, the potential therapeutic applications of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine for psychiatric and neurological disorders should be explored further. Finally, the potential toxic effects of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine should be investigated in more detail to ensure its safety for use in lab experiments.
Conclusion
In conclusion, N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is a chemical compound that has been studied extensively for its potential as a research tool in the fields of neuroscience, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine as a research tool and its potential therapeutic applications.
合成方法
The synthesis of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine involves the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine has been used extensively as a research tool in the fields of neuroscience, pharmacology, and biochemistry. It has been studied for its potential as a serotonin receptor agonist, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Additionally, N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine has been shown to have affinity for other receptors such as the dopamine D2 receptor, which may have implications for the treatment of Parkinson's disease.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABSWMOXYAYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365825 |
Source


|
| Record name | N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
CAS RN |
353773-94-1 |
Source


|
| Record name | N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B444866.png)
methanone](/img/structure/B444867.png)

![1-(3,5-Bis{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(2-fluorophenyl)piperazine](/img/structure/B444872.png)

![Ethyl 2-[(1-benzothiophen-3-ylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B444875.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B444877.png)
![[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B444879.png)
![[4-(4-Ethyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B444880.png)



